
Ethyl 3-(1-aminocyclopropyl)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-(1-aminocyclopropyl)benzoate is an organic compound with the molecular formula C12H15NO2 and a molecular weight of 205.25 g/mol It is an ester derivative of benzoic acid, featuring a cyclopropyl group attached to the amino group at the third position of the benzoate ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(1-aminocyclopropyl)benzoate typically involves the esterification of 3-(1-aminocyclopropyl)benzoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester . The general reaction scheme is as follows:
3-(1-aminocyclopropyl)benzoic acid+ethanolacid catalystEthyl 3-(1-aminocyclopropyl)benzoate+water
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of a phase transfer catalyst to enhance the reaction rate and yield. The process typically includes the following steps:
- Dissolving sodium benzoate and toluene in an autoclave.
- Introducing chloroethane under controlled temperature and pressure conditions.
- Filtering off the sodium chloride byproduct and recycling the toluene solvent.
- Purifying the product via vacuum distillation .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 3-(1-aminocyclopropyl)benzoate can undergo various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and ethanol under acidic or basic conditions.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different substituents.
Common Reagents and Conditions
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Various alkyl halides or acyl chlorides in the presence of a base.
Major Products
Hydrolysis: 3-(1-aminocyclopropyl)benzoic acid and ethanol.
Reduction: 3-(1-aminocyclopropyl)benzyl alcohol.
Substitution: Derivatives with different alkyl or acyl groups attached to the amino group.
Aplicaciones Científicas De Investigación
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Explored for its potential therapeutic effects, particularly in pain management and anesthesia.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of Ethyl 3-(1-aminocyclopropyl)benzoate involves its interaction with specific molecular targets, such as sodium ion channels in nerve cells. By binding to these channels, the compound can inhibit the passage of sodium ions, thereby blocking nerve impulse conduction and producing a local anesthetic effect . This action is similar to that of other local anesthetics, which reduce membrane excitability and prevent the transmission of pain signals.
Comparación Con Compuestos Similares
Ethyl 3-(1-aminocyclopropyl)benzoate can be compared to other ester derivatives of benzoic acid, such as:
Ethyl benzoate: Lacks the cyclopropyl and amino groups, resulting in different chemical and biological properties.
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group, which may affect its reactivity and solubility.
3-(1-aminocyclopropyl)benzoic acid: The free acid form, which has different solubility and reactivity compared to the ester.
The unique structural features of this compound, such as the presence of both an ester and an amino group, contribute to its distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C12H15NO2 |
|---|---|
Peso molecular |
205.25 g/mol |
Nombre IUPAC |
ethyl 3-(1-aminocyclopropyl)benzoate |
InChI |
InChI=1S/C12H15NO2/c1-2-15-11(14)9-4-3-5-10(8-9)12(13)6-7-12/h3-5,8H,2,6-7,13H2,1H3 |
Clave InChI |
BGWGOMAAPCMRDW-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=CC(=CC=C1)C2(CC2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



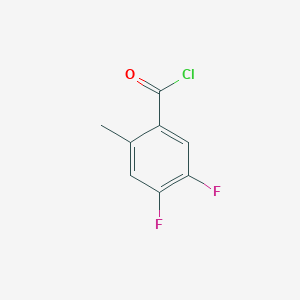

![(1S)-N-[(1S)-1-(2-fluorophenyl)ethyl]-1-phenylethanamine;phthalic acid](/img/structure/B12842465.png)
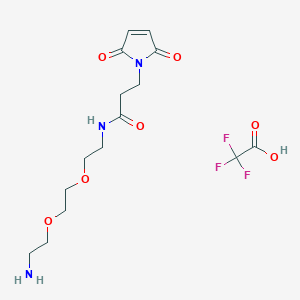
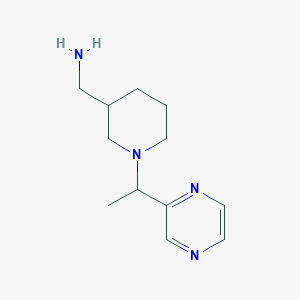
![2-Oxo-3-azabicyclo[4.1.0]heptane-1-carboxylic acid](/img/structure/B12842480.png)

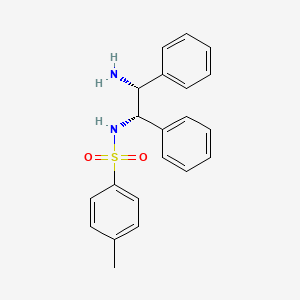
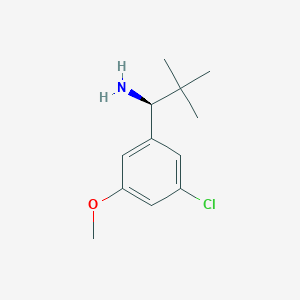
![1-[2-({[2-(Dimethylamino)ethyl]amino}methyl)-5-methoxyphenoxy]-3-(4-methylpiperazin-1-yl)propan-2-ol](/img/structure/B12842491.png)

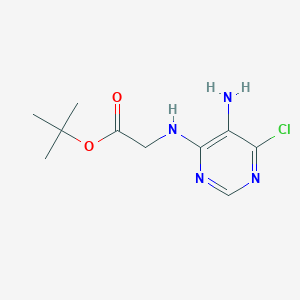
![1-([1,2,4]Triazolo[4,3-a]pyridin-8-yl)ethan-1-one](/img/structure/B12842522.png)
